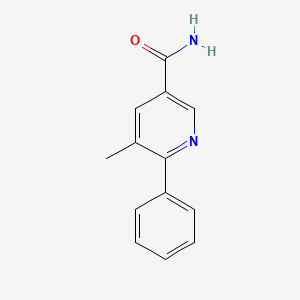

5-Methyl-6-phenylpyridine-3-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

84596-49-6 |

|---|---|

Molecular Formula |

C13H12N2O |

Molecular Weight |

212.25 g/mol |

IUPAC Name |

5-methyl-6-phenylpyridine-3-carboxamide |

InChI |

InChI=1S/C13H12N2O/c1-9-7-11(13(14)16)8-15-12(9)10-5-3-2-4-6-10/h2-8H,1H3,(H2,14,16) |

InChI Key |

JNHGPPSXVQXXOD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1C2=CC=CC=C2)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methyl 6 Phenylpyridine 3 Carboxamide and Its Derivatives

General Principles of Pyridine (B92270) Ring Synthesis

The de novo construction of the pyridine ring is a cornerstone of heterocyclic chemistry. Numerous named reactions and strategies have been developed to create this aromatic system from acyclic precursors. These methods offer diverse pathways to control the substitution pattern on the final pyridine product.

Multi-component Reactions (e.g., Hantzsch, Biginelli Condensation)

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants. mdpi.com

The Hantzsch Pyridine Synthesis , first reported in 1881, is a classic MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. synarchive.comacsgcipr.org The initial product is a 1,4-dihydropyridine (B1200194) (1,4-DHP), which can then be oxidized to the corresponding pyridine. synarchive.com The driving force for the oxidation step is the formation of the stable aromatic pyridine ring. synarchive.com While the traditional Hantzsch synthesis yields symmetrical pyridines, modifications have been developed to allow for the synthesis of unsymmetrical derivatives. acsgcipr.org

Table 1: Examples of Hantzsch Pyridine Synthesis Conditions

| Reactants | Catalyst/Conditions | Product Type | Ref |

|---|---|---|---|

| Aldehyde, β-ketoester (2 equiv.), Ammonia | Ethanol, Reflux | Symmetrical 1,4-Dihydropyridine | researchgate.net |

| Benzaldehyde, Ethyl acetoacetate, Ammonium acetate | p-Toluenesulfonic acid (PTSA), Ultrasonic irradiation, Aqueous micelles | 1,4-Dihydropyridine with 96% yield | synarchive.com |

| Aldehyde, β-ketoester, Ammonium nitrate | Bentonite clay, Microwave irradiation, Solvent-free | Pyridine (via in-situ oxidation) | researchgate.net |

The Biginelli reaction , while primarily used for the synthesis of dihydropyrimidinones, shares mechanistic principles with MCRs used for pyridine synthesis and highlights the utility of condensing carbonyl compounds, active methylene (B1212753) compounds, and nitrogen donors.

Cycloaddition Reactions

Cycloaddition reactions, particularly [4+2] cycloadditions or Diels-Alder reactions, provide a powerful method for constructing six-membered rings. In the context of pyridine synthesis, this often involves an inverse-electron-demand Diels-Alder reaction where an electron-poor diene reacts with an electron-rich dienophile. nih.gov

A prominent strategy involves the reaction of 1,2,4-triazines with enamines or alkynes. The initial cycloadduct readily undergoes a retro-Diels-Alder reaction, extruding a molecule of nitrogen (N₂) to form a dihydropyridine (B1217469) intermediate, which then aromatizes to the pyridine product. researchgate.net This approach allows for the rapid assembly of highly substituted pyridines. nih.govresearchgate.net Challenges such as harsh reaction conditions and long reaction times can often be overcome by using Lewis acid catalysis to direct the cycloaddition, enabling the reaction to proceed under milder conditions (e.g., 40 °C) with complete regiocontrol. researchgate.net

Another approach is the formal (3+3) cycloaddition, where enamines react with unsaturated aldehydes or ketones to afford various substituted pyridine scaffolds. colab.ws

Cyclization Strategies

The formation of the pyridine ring can also be achieved through the cyclization of a pre-assembled acyclic precursor containing the requisite atoms.

Intramolecular Cyclization : These strategies involve the formation of a C-C or C-N bond within a single molecule to close the ring. For instance, the Bohlmann-Rahtz pyridine synthesis involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. jk-sci.comwikipedia.org This intermediate, after thermal isomerization, undergoes a cyclodehydration to yield the substituted pyridine. jk-sci.comwikipedia.orgorganische-chemie.ch This method is versatile, and modifications that allow for the in situ generation of the enamine have made it a more practical one-pot procedure. jk-sci.comorganische-chemie.ch

Radical Cyclization : Radical-mediated reactions offer alternative pathways for pyridine synthesis. These methods can proceed under metal-free conditions and often exhibit unique selectivity. For example, a protocol combining iodine and triethylamine (B128534) can trigger an oxime-based synthesis of 2-aryl-substituted pyridines, which is believed to proceed through a radical pathway. acs.org

Carbenium Ion-Induced Cyclization : Electrophilic cyclization initiated by the formation of a carbenium ion can also be employed. These reactions often involve strong acid promoters to generate the reactive intermediate that subsequently attacks a nucleophilic portion of the molecule to induce ring closure.

Metal-Catalyzed Synthetic Approaches

Transition metal catalysis has revolutionized pyridine synthesis, offering mild, efficient, and highly selective routes to a wide array of derivatives. acsgcipr.orgresearchgate.net These methods can involve various transformations, including cycloadditions, cyclizations, and cross-coupling reactions.

Cu-catalyzed Approaches : Copper catalysts are attractive due to their low cost and versatile reactivity. A simple and modular method for preparing highly substituted pyridines involves a cascade reaction initiated by a copper-catalyzed cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime derivative. This forms a 3-azatriene intermediate that undergoes electrocyclization and subsequent air oxidation to furnish the pyridine ring. nih.gov

Pd-catalyzed Approaches : Palladium catalysts are widely used for C-C and C-N bond formation. One-pot syntheses involving palladium can utilize a domino cyclization-oxidative aromatization approach. For example, a bifunctional Pd/C catalyst on an acidic support can facilitate the cyclization and subsequent dehydrogenation of a dihydropyridine intermediate. organic-chemistry.org

Ru-photoredox Approaches : Ruthenium-based photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling unique transformations under mild conditions. While specific applications to the target molecule's core structure are emerging, Ru(II)-catalyzed [2+2+2] cycloadditions of alkynes and nitriles are a known method for forming pyridine rings. acsgcipr.org

Table 2: Overview of Metal-Catalyzed Pyridine Syntheses

| Metal Catalyst | Reaction Type | Key Features | Ref |

|---|---|---|---|

| Copper (Cu) | N-O bond cleavage/C-C & C-N bond formation | Inexpensive catalyst, high step-economy, oxidant-free | organic-chemistry.org |

| Palladium (Pd) | Domino cyclization-aromatization | Bifunctional catalyst, one-pot procedure | organic-chemistry.org |

| Rhodium (Rh) | Hydroacylation and N-annulation | Synthesis from aldehydes, alkynes, and NH₄OAc | acsgcipr.org |

| Iron (Fe) | Cyclization of ketoxime acetates and aldehydes | Green synthesis, good functional group tolerance | acs.org |

Metal-Free Cyclization Protocols

The development of metal-free synthetic routes is a key goal in green chemistry. Several methods for pyridine synthesis avoid the use of transition metals. An efficient, metal-free cyclization of readily available α,β,γ,δ-unsaturated ketones with ammonium formate (B1220265) under air provides a convenient route to asymmetrical 2,6-diarylpyridines. organic-chemistry.org Another strategy involves a domino reaction of enaminones and aldehydes, promoted by an acid like TfOH, to construct fully substituted pyridines through the cascade formation of two C-C bonds and one C-N bond. google.com

Precursor Synthesis and Functionalization Relevant to Pyridine Carboxamides

The synthesis of a specific target like 5-Methyl-6-phenylpyridine-3-carboxamide can be approached either by constructing the ring with the desired substituents in place or by functionalizing a pre-formed pyridine ring.

A plausible retrosynthetic analysis suggests that the target molecule could be derived from a precursor such as 5-methyl-6-phenylnicotinonitrile or a corresponding ester. The conversion of a nitrile (cyanopyridine) or an ester group at the 3-position of the pyridine ring into a carboxamide is a standard and reliable transformation.

Hydrolysis of Cyanopyridines : The hydrolysis of a nitrile group to a primary amide is a well-established reaction. This can be achieved under acidic or basic conditions. For instance, 3-cyanopyridine (B1664610) can be hydrolyzed to nicotinamide (B372718) (pyridine-3-carboxamide). researchgate.netresearchgate.net Catalytic methods, such as using manganese dioxide (MnO₂), can facilitate this hydration reaction under moderate temperatures in an aqueous solution, often providing quantitative yields without significant by-product formation. researchgate.net

Amidation of Esters : Alternatively, a methyl or ethyl ester of 5-methyl-6-phenylnicotinic acid could be converted to the target carboxamide. This typically involves reaction with ammonia or an appropriate amine, often at elevated temperatures.

The synthesis of the core precursor, a 3,5,6-trisubstituted pyridine, can be envisioned using the general methods described above. For example, a modified Bohlmann-Rahtz synthesis could potentially be employed. The condensation of an enamine derived from a 3-aminocrotonamide (B231188) with an appropriate phenyl-substituted ethynylketone could assemble the main framework. Subsequent introduction of the 5-methyl group might be achieved through functionalization of the pyridine ring, for example, via C-H activation or by using a starting material that already contains the methyl group. nih.govchemicalbook.com

The synthesis of 5-methylnicotinic acid, a key precursor, can be achieved by the selective oxidation of 3,5-dimethylpyridine (B147111) (3,5-lutidine) using an oxidizing agent like potassium permanganate. This acid could then be elaborated to introduce the 6-phenyl group via cross-coupling chemistry, followed by conversion of the carboxylic acid to the carboxamide.

Synthesis of Pyridine-2(1H)-thiones and their Reactivity

Pyridine-2(1H)-thiones are versatile intermediates in the synthesis of various pyridine derivatives. Their preparation often involves the condensation of active methylene compounds with thioamides. For instance, 3-aryl-2-cyanoprop-2-enethioamide derivatives can be reacted with compounds like N-(4-fluorophenyl)-3-oxobutanamide in the presence of a base such as piperidine (B6355638) to yield cyanopyridinethione derivatives. nih.gov Another approach involves the reaction of acetylenic ketones with cyanothioacetamide, which produces 4,6-disubstituted 2-thioxo-1,2-dihydropyridine-3-carbonitriles. researchgate.net

The reactivity of these thiones is centered around the sulfur atom, which can be readily alkylated. This S-alkylation is a key step for further elaboration. acs.org For example, reacting the thione with α-halocarbonyl compounds, such as ethyl chloroacetate (B1199739) or chloroacetonitrile, leads to the formation of S-alkylated derivatives. nih.govacs.org These intermediates can then undergo intramolecular cyclization, often under basic conditions (e.g., sodium ethoxide), to form fused heterocyclic systems like thieno[2,3-b]pyridines. nih.govacs.orgtandfonline.com This cyclization is a common strategy known as the Thorpe-Ziegler reaction. researchgate.net

Table 1: Reactivity of Pyridine-2(1H)-thiones

| Reactant | Reagent | Product Type | Reference |

|---|---|---|---|

| Pyridine-2(1H)-thione | Ethyl chloroacetate | S-alkylated derivative | nih.gov |

| Pyridine-2(1H)-thione | Phenacyl chloride | S-alkylated derivative | nih.gov |

| Pyridine-2(1H)-thione | Chloroacetonitrile | S-alkylated derivative | nih.gov |

| S-alkylated intermediate | Sodium ethoxide | Thieno[2,3-b]pyridine | acs.org |

Derivatization of Cyanopyridines and Related Nitriles

Cyanopyridines are crucial precursors for pyridine-3-carboxamides due to the facile conversion of the nitrile group to a primary amide. There are numerous methods for introducing a cyano group onto a pyridine ring. thieme-connect.de One common industrial method is the ammoxidation of methylpyridines (picolines). thieme-connect.de On a laboratory scale, cyanation can be achieved by reacting halo-pyridines with cyanide sources, often using heavy metal catalysts like cuprous cyanide. google.com A more direct, one-pot method involves treating the pyridine with nitric acid in trifluoroacetic anhydride (B1165640) to form an activated N-nitropyridinium intermediate, which is then reacted with potassium cyanide to regioselectively yield the 2-cyanopyridine. thieme-connect.de

Once the cyanopyridine is formed, the nitrile group can be derivatized. The most relevant transformation in this context is hydrolysis to the corresponding carboxamide. This can be accomplished under acidic or basic conditions. The cyano group serves as a stable and accessible precursor to the desired carboxamide functionality at the 3-position of the pyridine ring. The presence of the cyano group is also instrumental in the synthesis of fused ring systems, such as in the preparation of pyridopyrimidines. nih.gov

Table 2: Synthetic Approaches for Cyanopyridines

| Starting Material | Method | Key Reagents | Product Position | Reference |

|---|---|---|---|---|

| 2-Methylpyridine | Ammoxidation | Ammonia, Oxygen | 2-Cyano | thieme-connect.de |

| 2-Halopyridine | Nucleophilic Substitution | Cuprous Cyanide | 2-Cyano | google.com |

| Pyridine | Direct Cyanation | HNO₃, TFAA, KCN | 2-Cyano | thieme-connect.de |

Preparation of Amide Bond Linkages

The formation of an amide bond is a fundamental reaction in organic synthesis. The direct coupling of a carboxylic acid and an amine is generally inefficient due to a competing acid-base reaction. fishersci.co.uk Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. luxembourg-bio.com

Several methods exist for this activation:

Acyl Chlorides : The carboxylic acid can be converted to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride readily reacts with an amine, often in the presence of a base like pyridine or a tertiary amine, in what is known as the Schotten-Baumann reaction. fishersci.co.uk

Coupling Reagents : A wide variety of coupling reagents have been developed, particularly from the field of peptide synthesis. luxembourg-bio.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with carboxylic acids to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. fishersci.co.ukluxembourg-bio.com To reduce side reactions and potential racemization, additives like 1-hydroxy-1H-benzotriazole (HOBt) are often used. luxembourg-bio.com More modern reagents like n-propanephosphonic acid anhydride (T3P), when combined with a mild base like pyridine, have been shown to be effective for forming amide bonds with low epimerization. acs.org

These methods are broadly applicable for converting a pyridine-3-carboxylic acid into its corresponding carboxamide. mdpi.comnih.govresearchgate.net

Table 3: Common Reagents for Amide Bond Formation

| Reagent/Method | Class | Byproduct | Reference |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Acyl Halide Formation | SO₂, HCl | fishersci.co.uk |

| DCC (Dicyclohexylcarbodiimide) | Carbodiimide | Dicyclohexylurea (DCU) | luxembourg-bio.com |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carbodiimide | Water-soluble urea | fishersci.co.uk |

| T3P (n-Propanephosphonic acid anhydride) | Phosphonic Anhydride | Phosphonic acids | acs.org |

Targeted Synthesis of this compound and Analogues

The specific architecture of this compound requires synthetic strategies that precisely control the placement of substituents on the pyridine ring.

Strategies for Incorporating Methyl and Phenyl Substituents

The introduction of specific substituents around the pyridine ring is often achieved through multi-component reactions or cycloaddition/condensation strategies where the substituents are already present on the acyclic precursors. nih.govresearchgate.net For a 5-methyl, 6-phenyl substitution pattern, a common approach involves building the pyridine ring from smaller fragments.

One effective strategy is a variation of the Hantzsch pyridine synthesis, which traditionally forms 1,4-dihydropyridines that are subsequently oxidized. organic-chemistry.org Modern advancements allow for more direct routes. A general and modular method involves a cascade reaction that includes a copper-catalyzed cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime, followed by electrocyclization and air oxidation to afford the highly substituted pyridine. nih.gov To achieve the desired 5-methyl-6-phenyl pattern, precursors such as a phenyl-containing alkenylboronic acid and a ketoxime bearing a methyl group at the appropriate position could be envisioned.

Direct and Indirect Approaches to Pyridine-3-carboxamide (B1143946) Formation

The formation of the carboxamide group at the 3-position can be approached in two primary ways:

Indirect Approach : This is a common and versatile strategy where a precursor functional group, such as a nitrile (cyano) or an ester, is incorporated at the 3-position during the ring synthesis. For example, using cyanothioacetamide or cyanoacetamide as one of the building blocks in a condensation reaction will place a cyano group at the C3 position. nih.govresearchgate.net This nitrile is then subsequently hydrolyzed to the primary carboxamide in a separate step. Similarly, using an acetoacetic ester derivative can place an ester group at C3, which can then be converted to the amide via aminolysis.

Direct Approach : A more convergent method involves forming the amide bond as part of the ring construction or by using a building block that already contains the carboxamide moiety. A single-step conversion of N-vinyl amides to pyridine derivatives has been reported. organic-chemistry.org This method involves activating the amide with trifluoromethanesulfonic anhydride, followed by the addition of a π-nucleophile (like an alkyne) and subsequent annulation to form the pyridine ring. organic-chemistry.org By selecting an N-vinyl amide and an alkyne with the correct substitution pattern, it is possible to directly construct the desired pyridine-3-carboxamide framework.

Synthetic Transformations and Derivatization of the Core Scaffold

Once the this compound core scaffold is synthesized, it can serve as a building block for more complex molecules. The reactivity of the scaffold allows for various transformations. For example, the N-H protons of the amide can be substituted, or reactions can be performed on the phenyl ring, such as electrophilic aromatic substitution, if the conditions are controlled to avoid reaction with the pyridine ring. The methyl group can also potentially be a site for functionalization, such as through radical halogenation followed by substitution. These derivatizations are crucial for structure-activity relationship (SAR) studies in drug discovery, where modifications to a core scaffold are made to optimize biological activity. mdpi.com The pyridine-3-carboxamide moiety itself is a prevalent feature in many biologically active compounds and versatile building blocks. nih.gov

Functional Group Interconversions on the Pyridine Ring

The pyridine ring, while aromatic, possesses a unique reactivity profile compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. This makes the ring electron-deficient and generally resistant to standard electrophilic aromatic substitution (EAS), which typically requires harsh conditions. youtube.com However, specific functional group interconversions can be achieved to modify the core of this compound.

Electrophilic Aromatic Substitution (EAS): Direct EAS on the pyridine ring is challenging but, when successful, substitution is directed to the C3 and C5 positions. youtube.com For the this compound core, the C3 position is already substituted. Therefore, electrophilic attack would be predicted at the C5 position, though this is sterically hindered by the adjacent methyl and phenyl groups. The presence of activating groups, such as an amino group, can significantly lower the energy barrier for these reactions. youtube.com

Oxidation: The nitrogen atom in the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to both nucleophilic and electrophilic substitutions at different positions. This approach is common for functionalizing thienopyridines and can be applied to the pyridine scaffold. acs.org

Skeletal Editing: Advanced synthetic methods allow for the transmutation of atoms within the heterocyclic core. A notable example is a multi-step sequence involving pyridine ring-opening, olefination, electrocyclization, and aromatization that effectively replaces the pyridine nitrogen with a functionalized carbon atom, converting the pyridine scaffold into a benzene ring. nih.gov This "nitrogen-to-carbon" skeletal editing allows for the installation of diverse functional groups, including esters, ketones, and amides, in place of the original nitrogen atom. nih.gov

Dearomatization-Functionalization: Pyridines can be temporarily dearomatized to form more reactive intermediates like dihydropyridines. These intermediates can then react with electrophiles at the C3 position, followed by re-aromatization to yield the functionalized pyridine. This strategy provides a route to meta-functionalization that bypasses the challenges of direct EAS. researchgate.net

Introduction of Diverse Substituents for Structure-Activity Relationship Investigations

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For the this compound scaffold, this involves systematically modifying different parts of the molecule and assessing the impact on efficacy.

The primary points for modification include the phenyl ring, the carboxamide moiety, and the pyridine core itself. Research on analogous pyridine-3-carboxamide derivatives has shown that the nature and position of substituents strongly influence biological activity. semanticscholar.orgresearchgate.net

Substitution on the Phenyl Ring: The electronic and steric properties of substituents on the 6-phenyl group can significantly modulate activity. For instance, in related pyridine carboxamides, the introduction of electron-withdrawing groups (e.g., -Cl, -F) or electron-donating groups (e.g., -OH, -OCH₃) at various positions (ortho, meta, para) has been shown to tune the biological efficacy. researchgate.netmdpi.comnih.gov

Modification of the Carboxamide Group: The amide linkage is often critical for interaction with biological targets. researchgate.net Modifications can include N-alkylation or N-arylation to explore new binding pockets. The amide can also be replaced with bioisosteres like a carbothioamide, which has been shown to alter inhibitory potential in related systems. mdpi.com

Substitution on the Pyridine Ring: While synthetically more challenging, modifications to the pyridine ring can yield significant gains in activity. As seen in studies of other pyridine derivatives, adding small alkyl or hydroxyl groups can enhance antiproliferative effects. nih.gov

The following table summarizes common substitutions made in SAR studies of related pyridine carboxamides and their general impact on activity.

| Modification Site | Substituent Type | Example Substituents | General Impact on Activity (from related compounds) |

| 6-Phenyl Ring | Electron-Withdrawing | -Cl, -F, -CF₃ | Can enhance potency and alter selectivity. researchgate.netmdpi.com |

| Electron-Donating | -OH, -OCH₃, -CH₃ | Can increase activity; position is critical. mdpi.comnih.gov | |

| 3-Carboxamide | N-Aryl/Alkyl Substitution | N-benzyl, N-ethyl | Explores additional binding interactions. |

| Bioisosteric Replacement | Thioamide (-CSNH₂) | Modulates electronic properties and hydrogen bonding. mdpi.com | |

| Pyridine Ring | Small Alkyl/Functional | -OH, -NH₂ | Can significantly enhance potency by providing new hydrogen bonding sites. nih.gov |

Synthesis of Fused Heterocyclic Systems

The this compound scaffold serves as a versatile precursor for the synthesis of more complex, fused heterocyclic systems. These annulated structures often exhibit enhanced or novel biological activities.

The synthesis of thieno[2,3-b]pyridines often starts from a substituted 2-chloropyridine-3-carbonitrile or 2-thioxopyridine-3-carbonitrile. A common and effective route is the Gewald reaction or a related cyclization strategy. For example, a 2-thioxo-1,2-dihydropyridine-3-carbonitrile can be S-alkylated with an N-aryl-2-chloroacetamide, followed by a base-catalyzed intramolecular cyclization (Thorpe-Ziegler reaction) to furnish the 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) core. acs.orgnih.gov

| Starting Material Type | Reagents | Key Steps | Fused Product |

| 2-Thioxopyridine-3-carbonitrile | 1. N-Aryl-2-chloroacetamide2. Base (e.g., KOH) | 1. S-alkylation2. Intramolecular cyclization | 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamide nih.gov |

| 2-Chloropyridine-3-carbonitrile | Ethyl thioglycolate, Base | Nucleophilic substitution followed by cyclization | Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate |

There are two primary approaches to constructing the pyrazolo[3,4-b]pyridine system. The first involves annelating a pyridine ring onto a pre-existing pyrazole (B372694), while the second builds the pyrazole ring onto a pyridine precursor. cdnsciencepub.com

From an Aminopyrazole Precursor: A widely used method involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. mdpi.comnih.gov The reaction proceeds via a Michael addition followed by cyclization and dehydration/oxidation to yield the fused bicyclic system. nih.gov

From a Pyridine Precursor: Alternatively, a suitably functionalized pyridine, such as a 2-chloropyridine-3-carboxamide, can be reacted with hydrazine. The reaction proceeds via nucleophilic substitution of the chlorine atom, followed by intramolecular cyclization onto the amide or a related functional group to form the pyrazole ring. cdnsciencepub.com

| Starting Material Type | Reagents | Key Steps | Fused Product |

| 5-Aminopyrazole | α,β-Unsaturated Ketone, ZrCl₄ | Michael addition, cyclization, dehydration | 4,6-Disubstituted-1H-pyrazolo[3,4-b]pyridine mdpi.com |

| 2-Chloropyridine-3-formyl | Hydrazine | Hydrazone formation, intramolecular cyclization | 1H-Pyrazolo[3,4-b]pyridine cdnsciencepub.com |

The synthesis of pyrido[2,3-d]pyrimidines typically involves the construction of the pyrimidine (B1678525) ring onto a 2-aminopyridine (B139424) precursor. jocpr.com A 2-aminonicotinamide (a derivative of the title compound) is an ideal starting material. This precursor can be cyclized with various one-carbon or multi-carbon synthons to form the fused pyrimidine ring.

For example, heating a 2-aminonicotinamide with formamide (B127407) or triethyl orthoformate yields a pyrido[2,3-d]pyrimidin-4(3H)-one. jocpr.comnih.gov Reaction with other reagents like diethyl oxalate (B1200264) or chloroacetyl chloride can introduce further functionality at the 2-position of the newly formed pyrimidine ring. nih.gov

| Starting Material Type | Reagents | Key Steps | Fused Product |

| 2-Aminopyridine-3-carboxamide | Formamide or Triethyl Orthoformate | Condensation and cyclization | Pyrido[2,3-d]pyrimidin-4(3H)-one jocpr.comnih.gov |

| 2-Aminopyridine-3-carboxamide | Diethyl Oxalate | Condensation and cyclization | Ethyl 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-2-carboxylate nih.gov |

| 2-Aminopyridine-3-carbonitrile | Guanidine | Condensation and cyclization | 2,4-Diaminopyrido[2,3-d]pyrimidine |

Despite a comprehensive search for scientific literature and spectral data, no specific experimental spectroscopic information for the chemical compound "this compound" could be located.

As a result, the advanced spectroscopic and structural elucidation techniques outlined in the user's request cannot be detailed for this specific molecule. The required data, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), two-dimensional (2D) NMR techniques (such as COSY, HSQC, HMBC, NOESY), Fourier Transform Infrared (FT-IR) Spectroscopy, and Raman Spectroscopy, are not available in the public domain for this particular compound.

Therefore, the generation of an article with the specified structure and content, including data tables and detailed research findings, is not possible at this time. Further research and publication of the spectral analysis of this compound by the scientific community would be required to fulfill this request.

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique for the characterization of this compound, providing essential information regarding its molecular weight, elemental composition, and structural features. Through controlled fragmentation, it offers deep insights into the molecule's connectivity.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is indispensable for unequivocally confirming the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places. This precision allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

For this compound, the molecular formula is C13H12N2O. HRMS analysis would yield an experimental m/z value for the protonated molecule [M+H]+ that closely matches the calculated theoretical value, thereby confirming the molecular formula and ruling out other potential isobaric compounds.

| Molecular Formula | Adduct | Calculated m/z | Observed m/z (Hypothetical) | Mass Difference (ppm) |

|---|---|---|---|---|

| C13H12N2O | [M+H]+ | 213.10224 | 213.1025 | 1.22 |

Fragmentation Pattern Analysis for Structural Insights

The fragmentation pattern observed in the mass spectrum provides a roadmap to the compound's structure. In techniques like Electron Impact (EI) or Collision-Induced Dissociation (CID), the molecular ion is subjected to energy that causes it to break apart into smaller, characteristic fragment ions. Analyzing these fragments helps to piece together the original structure.

The fragmentation of this compound is expected to follow pathways characteristic of amides and aromatic systems. miamioh.edunih.gov Key fragmentation events would likely include:

α-cleavage: The primary cleavage for a primary amide typically results in the formation of an m/z = 44 ion, corresponding to [H2N-C=O]+.

Loss of the Amide Group: A common fragmentation pathway involves the loss of the entire carboxamide group as a neutral radical (•CONH2), leading to a significant fragment ion.

Cleavage of Substituents: The loss of the methyl (•CH3) or phenyl (•C6H5) radicals from the pyridine ring would also produce characteristic ions.

| Fragment Ion (m/z) | Proposed Structure/Loss | Significance |

|---|---|---|

| 212 | [M]+• | Molecular Ion |

| 196 | [M - NH2]+ | Loss of amino group |

| 184 | [M - CO]+• | Loss of Carbon Monoxide |

| 168 | [M - CONH2]+ | Loss of the carboxamide group |

| 135 | [M - C6H5]+ | Loss of the phenyl group |

| 44 | [CONH2]+ | Characteristic fragment for primary amides miamioh.edu |

X-ray Crystallography

X-ray crystallography provides the most definitive structural information for a molecule in its solid state, offering precise coordinates of each atom in three-dimensional space.

| Parameter | Description | Expected Finding |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Likely monoclinic or orthorhombic |

| Space Group | The specific symmetry group of the crystal. | e.g., P21/c |

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Precise values in Å and degrees |

| Bond Lengths | Distances between bonded atoms. | e.g., C-N, C=O, C-C bond distances |

| Bond Angles | Angles formed by three connected atoms. | e.g., O=C-N angle of the amide group |

Analysis of Intermolecular Interactions

The way molecules pack in a crystal is governed by a network of non-covalent intermolecular interactions. researchgate.net For this compound, the carboxamide group is a key player in forming strong hydrogen bonds. The amide N-H groups can act as hydrogen bond donors, while the carbonyl oxygen (C=O) is an excellent hydrogen bond acceptor. This typically leads to the formation of robust N—H⋯O hydrogen bonds, which can link molecules into chains or dimers.

| Interaction Type | Donor | Acceptor | Structural Implication |

|---|---|---|---|

| N—H⋯O Hydrogen Bond | Amide N-H | Carbonyl Oxygen (C=O) | Formation of primary structural motifs like dimers or chains. |

| C—H⋯O Hydrogen Bond | Aromatic/Methyl C-H | Carbonyl Oxygen (C=O) | Stabilization of the 3D crystal packing. |

| C—H⋯N Hydrogen Bond | Aromatic/Methyl C-H | Pyridine Nitrogen | Further stabilization of the crystal lattice. |

| C—H⋯π Interaction | Aromatic/Methyl C-H | Phenyl or Pyridine Ring π-system | Contributes to the efficient packing of aromatic rings. |

Conformational Analysis in the Crystalline State

X-ray crystallography allows for a detailed analysis of the molecule's conformation as it exists in the solid state. A key conformational parameter for this compound is the dihedral angle between the plane of the pyridine ring and the plane of the phenyl ring. Due to steric hindrance between the ortho-hydrogens of the phenyl group and the atoms of the pyridine ring, it is highly improbable that the two rings would be coplanar. The crystal structure would reveal the specific torsion angle, which represents a balance between intramolecular steric effects and the optimizing forces of intermolecular packing in the crystal lattice. nih.gov The orientation of the carboxamide group relative to the pyridine ring is another important conformational feature determined from the crystallographic data.

| Parameter | Atoms Defining the Angle | Expected Observation |

|---|---|---|

| Pyridine-Phenyl Dihedral Angle | (Plane of C1-C2-N1-C3-C4-C5) vs. (Plane of C6-C7-C8-C9-C10-C11) | A significant twist (e.g., 30-70°) indicating a non-coplanar arrangement. nih.gov |

| Pyridine-Carboxamide Torsion Angle | C2-C3-C(O)-N2 | Reveals the orientation of the amide group relative to the pyridine ring. |

Chemical and Physical Properties

Predicted Physicochemical Properties

| Property | Predicted Value/Description |

| Molecular Formula | C13H12N2O |

| Molecular Weight | 212.25 g/mol |

| Appearance | Likely a solid at room temperature |

| Melting Point | Expected to be a crystalline solid with a defined melting point |

| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like ethanol, methanol, and DMSO. |

| pKa | The pyridine (B92270) nitrogen is expected to be weakly basic. |

This data is predicted and has not been experimentally verified.

Spectroscopic Data of Analogous Compounds

The spectroscopic data for structurally similar compounds can provide a reference for the expected spectral features of 5-Methyl-6-phenylpyridine-3-carboxamide. For example, the 1H NMR spectrum of a related compound, 3-methyl-2-phenylpyridine, shows aromatic protons in the range of δ 7.1-8.6 ppm and a methyl signal around δ 2.4 ppm. rsc.org The 13C NMR spectrum would show signals for the aromatic carbons and the methyl carbon.

Computational and Theoretical Investigations of 5 Methyl 6 Phenylpyridine 3 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and properties of molecules. These methods solve the Schrödinger equation (or its approximations) for a given molecular system.

Molecular Orbital (MO) Theory and Analysis (e.g., HOMO-LUMO energies, population analysis)Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity.irjweb.comresearchgate.netThe energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.irjweb.commaterialsciencejournal.orgPopulation analysis, such as Mulliken charge distribution, would reveal the partial charges on each atom, identifying potential sites for electrophilic and nucleophilic attack.colab.wsNo published HOMO-LUMO energy values or population analysis data are available for 5-Methyl-6-phenylpyridine-3-carboxamide.

A hypothetical data table for such an analysis would look like this:

| Parameter | Calculated Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

| Ionization Potential | Data not available |

| Electron Affinity | Data not available |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. This method provides a detailed view of conformational changes and intermolecular interactions in different environments.

Ligand-Target Binding Dynamics and Stability

Molecular dynamics (MD) simulations are a primary tool for investigating the dynamic behavior and stability of a ligand-target complex over time. For this compound, an MD simulation would typically involve placing the ligand within the binding site of a biologically relevant protein target. The system would be solvated in a water box with appropriate ions to mimic physiological conditions.

Over the course of the simulation, which can range from nanoseconds to microseconds, the trajectories of all atoms are calculated. Analysis of these trajectories would provide insights into:

Conformational Changes: How the ligand and protein adapt to each other's presence.

Interaction Stability: The persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, over time.

Binding Site Flexibility: The degree of movement and adaptation of the amino acid residues in the binding pocket.

This information is crucial for understanding the durability of the ligand's binding and for identifying potential resistance mechanisms.

Molecular Modeling and Docking Studies

Molecular modeling and docking are fundamental computational techniques used to predict and analyze the interactions between a ligand and its receptor.

Prediction of Ligand-Receptor Interactions

Molecular docking simulations would be employed to predict the preferred binding orientation of this compound within the active site of a target protein. This process involves sampling a vast number of possible conformations and orientations of the ligand and scoring them based on a defined scoring function. The resulting docking poses would reveal potential key interactions, such as:

Hydrogen bonds between the carboxamide group and polar residues.

Pi-pi stacking interactions involving the phenyl and pyridine (B92270) rings.

Hydrophobic interactions with nonpolar residues.

These predictions are instrumental in the initial stages of drug discovery for hit identification and lead optimization.

Binding Energy Calculations and Affinity Prediction

Following molecular docking, more rigorous methods can be used to estimate the binding affinity of this compound to its target. Techniques such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can provide quantitative predictions of the binding free energy (ΔG). These calculations consider various energetic contributions, including van der Waals forces, electrostatic interactions, and solvation effects, to provide a more accurate prediction of how tightly the ligand will bind to the protein.

A hypothetical breakdown of binding energy components is presented in the table below:

| Energy Component | Hypothetical Value (kcal/mol) |

| Van der Waals Energy | -45.0 |

| Electrostatic Energy | -20.5 |

| Solvation Energy | +30.2 |

| Total Binding Energy (ΔG) | -35.3 |

Note: The values in this table are illustrative and not based on actual experimental data for this compound.

Pharmacophore Modeling for Activity Prediction and Design

A pharmacophore model for a series of compounds including this compound would identify the essential three-dimensional arrangement of chemical features necessary for biological activity. These features typically include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. By aligning a set of active molecules, a common pharmacophore can be generated. This model can then be used to:

Virtually screen large chemical libraries for new compounds with the desired activity.

Guide the design of new derivatives of this compound with improved potency and selectivity.

In Silico Approaches for Mechanistic Insights

Computational methods can also be used to elucidate the underlying mechanisms of chemical reactions.

Computational Analysis of Reaction Mechanisms

To understand the synthesis of this compound, quantum mechanics (QM) calculations, often using Density Functional Theory (DFT), would be applied. These calculations can map out the entire reaction pathway, identifying the structures and energies of reactants, transition states, and products. This analysis provides valuable information on:

Activation Energies: The energy barriers that must be overcome for the reaction to proceed.

Reaction Intermediates: The transient species that are formed during the reaction.

Optimal Reaction Conditions: By understanding the energetics of the reaction, conditions can be optimized to improve yield and reduce byproducts.

Such computational studies are invaluable for synthetic chemists looking to develop more efficient and sustainable synthetic routes.

Despite a comprehensive search for computational and theoretical investigations specifically focused on This compound , no dedicated studies detailing the prediction of its reactivity patterns and selectivity were found in the public domain.

Therefore, the detailed research findings, data tables, and specific predictions of reactivity and selectivity for this compound, as required by the article outline, are not available in the reviewed literature. Without such specific computational data, a scientifically accurate and detailed article on the "Prediction of Reactivity Patterns and Selectivity" of this compound cannot be generated.

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring presents a significant barrier to electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring system compared to benzene (B151609). uoanbar.edu.iqaklectures.com This deactivation is compounded by the tendency of the nitrogen lone pair to coordinate with electrophiles or protonate in acidic media, further increasing the ring's electron deficiency. uoanbar.edu.iq In this compound, the reactivity and regioselectivity of EAS are determined by the cumulative effects of its substituents.

Nitrogen Atom: The pyridine nitrogen is strongly deactivating and acts as a meta-director, favoring substitution at the C-3 and C-5 positions. quimicaorganica.org

Carboxamide Group (-CONH₂): Located at the C-3 position, this group is also strongly deactivating due to its electron-withdrawing resonance and inductive effects. It directs incoming electrophiles to the C-5 position.

Methyl Group (-CH₃): Positioned at C-5, the methyl group is a weakly activating group through hyperconjugation and inductive effects. It directs electrophiles to the ortho (C-4, C-6) positions.

Phenyl Group (-C₆H₅): At the C-6 position, the phenyl group's influence is complex, but it can sterically hinder attack at adjacent positions.

The interplay of these directing effects suggests that any potential electrophilic attack would be challenging and require harsh reaction conditions. quimicaorganica.org Friedel-Crafts alkylation and acylation reactions are generally not feasible on pyridine rings. uoanbar.edu.iq The C-4 position is the most likely site for substitution, as it is activated by the methyl group and less deactivated by the distant carboxamide group compared to other positions.

| Position on Pyridine Ring | Influence of Nitrogen | Influence of Carboxamide (at C-3) | Influence of Methyl Group (at C-5) | Overall Predicted Reactivity |

|---|---|---|---|---|

| C-2 | Deactivated | Deactivated (ortho) | - | Strongly Deactivated |

| C-4 | Deactivated | Deactivated (para) | Activated (ortho) | Deactivated, but most plausible site for attack |

| C-6 | Deactivated | Deactivated (para) | Activated (ortho) | Strongly Deactivated & Sterically Hindered |

Nucleophilic Addition and Substitution Reactions at the Carboxamide Moiety

The carboxamide functional group is characterized by an electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. However, amides are the least reactive among carboxylic acid derivatives due to the resonance stabilization provided by the nitrogen lone pair, which reduces the electrophilicity of the carbonyl carbon. bham.ac.uk Nevertheless, under appropriate conditions, this compound can undergo reactions typical of primary amides.

One of the fundamental reactions is hydrolysis , which converts the carboxamide to the corresponding carboxylic acid, 5-methyl-6-phenylnicotinic acid. This transformation can be achieved under either acidic or basic conditions. vedantu.comnih.gov

Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers lead to the formation of a good leaving group (ammonia), which is expelled to yield the carboxylic acid and an ammonium (B1175870) ion. youtube.com This process is generally irreversible because the resulting amine is protonated under the acidic conditions, rendering it non-nucleophilic. youtube.com

Base-Catalyzed Hydrolysis: Under basic conditions, a strong nucleophile, such as a hydroxide (B78521) ion, directly attacks the carbonyl carbon. This forms a tetrahedral intermediate which then expels an amide anion (⁻NH₂), a poor leaving group. A proton transfer from the initially formed carboxylic acid to the amide anion generates a carboxylate salt and ammonia (B1221849).

These reactions proceed via a nucleophilic addition-elimination mechanism at the carbonyl carbon. bham.ac.uk

Cyclization and Rearrangement Pathways

The structure of this compound offers potential for various intramolecular reactions, provided that suitable functional groups are present or can be introduced.

While the parent molecule does not readily undergo intramolecular cyclization, derivatives could be designed to form fused heterocyclic systems. For instance, the introduction of a reactive substituent at the ortho position of the C-6 phenyl ring could facilitate a cyclization event. A nucleophilic group at this position could potentially attack the electrophilic carboxamide carbon or an activated position on the pyridine ring, leading to the formation of novel polycyclic structures. Such strategies are employed in the synthesis of complex nitrogen-containing heterocycles. nih.govrsc.org

The Thorpe-Ziegler reaction is an intramolecular condensation of dinitriles to form an enamine, which upon hydrolysis yields a cyclic ketone. researchgate.netwikipedia.orglscollege.ac.in For this compound to undergo this transformation, two prerequisite modifications would be necessary:

Conversion of the carboxamide group to a nitrile (-CN). This can be achieved using standard dehydrating agents.

Introduction of a second nitrile group attached to the molecule via a flexible chain, for example, at the C-4 position.

Following these modifications, treatment with a strong base would initiate deprotonation at the carbon alpha to one of the nitrile groups, creating a nucleophile. This nucleophile would then attack the carbon of the other nitrile group, leading to an intramolecular cyclization and the formation of a new ring fused to the pyridine core. chem-station.com

Domino or cascade reactions involve a sequence of consecutive reactions where each step generates the functionality required for the next, all occurring in a single pot without the isolation of intermediates. wikipedia.org The functional groups on this compound could serve as starting points for such sequences. For example, a reaction could be initiated that modifies the carboxamide, which then triggers an intramolecular cyclization onto the phenyl ring, followed by an aromatization step. Cascade reactions are a powerful tool in organic synthesis for rapidly building molecular complexity, and various strategies have been developed for the synthesis of functionalized pyridines and related heterocycles. nih.govnih.govbaranlab.org

Catalytic Reactions Involving the Pyridine Core

The pyridine nitrogen atom in this compound can act as a powerful directing group in transition metal-catalyzed C-H activation reactions. researchgate.net This is particularly effective for functionalizing the ortho C-H bonds of the phenyl ring at the C-6 position, a transformation well-documented for 2-phenylpyridine (B120327) scaffolds. rsc.orgrsc.orgacs.org

The general mechanism involves the coordination of the pyridine nitrogen to a transition metal center (e.g., Palladium, Rhodium, Iridium). This coordination positions the metal catalyst in close proximity to the ortho C-H bonds of the phenyl ring, facilitating their cleavage and the formation of a stable cyclometalated intermediate (e.g., a palladacycle). researchgate.netrsc.org This C-H activated intermediate can then participate in a variety of cross-coupling reactions to form new bonds. mdpi.com

This chelation-assisted strategy allows for highly regioselective functionalization that would be difficult to achieve through traditional electrophilic substitution methods. acs.org A wide range of coupling partners can be employed, enabling the introduction of diverse functionalities.

| Catalyst System (Example) | Coupling Partner | Bond Formed | Reaction Type |

|---|---|---|---|

| Pd(OAc)₂ | Aryl Halides | C-C | Suzuki, Stille, etc. rsc.org |

| [RhCpCl₂]₂ | Alkenes/Alkynes | C-C | Alkenylation/Alkynylation acs.org |

| Pd(OAc)₂ | K₃[Fe(CN)₆] | C-CN | Cyanation rsc.org |

| PdBr₂ | Hydrobromic Acid | C-Br | Halogenation rsc.org |

| CpCo(III) | Alkynes | C-C | Annulation acs.org |

This directed C-H activation methodology represents a modern and efficient approach to elaborate the structure of this compound, providing access to a wide array of derivatives with potential applications in medicinal chemistry and materials science.

C-H Activation and Functionalization

The structure of this compound presents several sites for C-H activation, a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds directly from C-H bonds. The regiochemical outcome of such reactions is typically governed by the directing ability of functional groups and the inherent electronic properties of the heterocyclic core.

The pyridine nitrogen atom is a well-established directing group in transition-metal-catalyzed C-H functionalization. researchgate.netnih.gov For 2-phenylpyridine derivatives, this directing effect typically facilitates the activation of the ortho C-H bonds on the phenyl ring through the formation of a stable five-membered cyclometalated intermediate. nih.gov This process, often catalyzed by palladium(II), involves the coordination of the pyridine nitrogen to the metal center, followed by C-H bond cleavage in a concerted metalation-deprotonation (CMD) pathway. rsc.org The resulting palladacycle is a key intermediate that can undergo further reactions, such as arylation, acylation, or alkenylation. nih.gov In the case of this compound, this would lead to functionalization at the C2' or C6' position of the phenyl group.

The carboxamide group at the C3 position can also function as a directing group. While less common for pyridine C-H activation, amide-directed C-H functionalization is a robust strategy in other aromatic systems. This could potentially direct activation towards the C4 position of the pyridine ring. Furthermore, the pyridine ring itself possesses inherent reactivity patterns. Electron-withdrawing groups can make the pyridine C-H bonds more acidic and susceptible to activation. nih.gov However, the strong coordination of the pyridine nitrogen can also pose a challenge, sometimes leading to catalyst inhibition. chemsoc.org.cneurekaselect.com Strategies to mitigate this include the use of N-oxide derivatives or specific ligand designs. eurekaselect.combeilstein-journals.org

Rhodium(III) catalysts are also highly effective for C-H activation, often proceeding through an electrophilic deprotonation pathway to generate an aryl-Rh intermediate. nih.govnih.gov These catalysts have been used for a variety of transformations, including the synthesis of pyridines and macrocyclic pyridones. nih.govacs.org The mechanism involves the insertion of an alkene or alkyne into the Rh-C bond, followed by reductive elimination or other terminating steps. nih.gov The specific site of C-H activation on this compound would depend on the catalyst, directing group dominance, and reaction conditions.

Table 1: Representative Conditions for Directed C-H Activation of Phenylpyridine Analogues

| Substrate Type | Catalyst/Reagent | Reaction | Regioselectivity | Ref |

|---|---|---|---|---|

| 2-Phenylpyridine | Pd(OAc)₂ / PhI(OAc)₂ | Acetoxylation | ortho of Phenyl Ring | nih.gov |

| Benzylpyridine | Pd(OAc)₂ / PhI(OAc)₂ | Acetoxylation | ortho of Benzyl Ring | nih.gov |

| α,β-Unsaturated Oxime | [RhCp*Cl₂]₂ / AgSbF₆ | Annulation with Alkyne | Pyridine C4-H | nih.gov |

| Acrylamide | [RhCp*Cl₂]₂ / CsOAc | Olefination | Vinyl C-H | acs.org |

Metal-Mediated Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Metal-mediated cross-coupling reactions are fundamental tools for C-C bond formation. For a molecule like this compound to participate, it would first need to be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate (OTf), at one of its ring positions. The subsequent cross-coupling would proceed via established catalytic cycles.

Suzuki Coupling: The Suzuki reaction couples an organoboron reagent with an organohalide in the presence of a palladium catalyst and a base. The catalytic cycle involves three key steps:

Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (e.g., a brominated derivative of this compound), forming a Pd(II) intermediate.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center from a boronate species, which is formed by the reaction of the boronic acid with the base.

Reductive Elimination: The two organic fragments on the Pd(II) complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. wikipedia.org The mechanism involves two interconnected catalytic cycles. libretexts.org

Palladium Cycle: Similar to the Suzuki reaction, this cycle begins with the oxidative addition of the Pd(0) catalyst to the organohalide. libretexts.orgyoutube.com

Copper Cycle: The terminal alkyne reacts with the Cu(I) salt in the presence of a base to form a copper acetylide intermediate. wikipedia.orgyoutube.com This step increases the acidity of the terminal alkyne proton, facilitating its removal by the amine base. youtube.com

Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex. libretexts.orgyoutube.com

Reductive Elimination: The aryl and alkynyl groups couple, yielding the final product and regenerating the Pd(0) species. wikipedia.org

A significant challenge in the cross-coupling of pyridine-containing molecules is the potential for the nitrogen lone pair to coordinate to the palladium center, leading to catalyst deactivation. This can often be overcome by using bulky, electron-rich phosphine (B1218219) ligands or by performing the reaction under specific conditions that minimize this side reaction.

Table 2: General Parameters for Sonogashira Cross-Coupling Reactions

| Component | Typical Examples | Function | Ref |

|---|---|---|---|

| Substrate | Aryl/Vinyl Halides (I, Br, Cl), Triflates | Electrophilic Partner | wikipedia.org |

| Coupling Partner | Terminal Alkynes | Nucleophilic Partner | wikipedia.org |

| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Main Catalyst for C-C Coupling | organic-chemistry.org |

| Cu Co-catalyst | CuI | Activates the Alkyne | organic-chemistry.org |

| Base | Et₃N, i-Pr₂NH, Piperidine (B6355638) | Alkyne Deprotonation, Neutralizes HX | organic-chemistry.org |

| Solvent | THF, DMF, Toluene | Reaction Medium | organic-chemistry.org |

Asymmetric Catalysis for Stereoselective Synthesis

The compound this compound is achiral. However, it serves as a precursor for the synthesis of chiral molecules, primarily through stereoselective transformations of the pyridine ring. Asymmetric hydrogenation of the pyridine moiety to produce chiral piperidines is a prominent example.

The direct asymmetric hydrogenation of simple pyridines is challenging due to the aromaticity of the ring and potential catalyst inhibition. dicp.ac.cn A common strategy involves the activation of the pyridine ring, for instance, by N-acylation or conversion to a pyridinium (B92312) salt, which makes it more susceptible to reduction. dicp.ac.cn Transition metal catalysts, particularly those based on rhodium and iridium complexed with chiral phosphine ligands, are widely used for this purpose. dicp.ac.cnacs.orgacs.org

For example, rhodium catalysts paired with chiral diphosphine ligands like BINAP derivatives have shown excellent enantioselectivity in the hydrogenation of various ketone-substituted pyridines. acs.orgacs.orgnih.govresearchgate.net The mechanism involves the coordination of the substrate to the chiral metal complex, followed by the stereoselective transfer of hydrogen to one face of the molecule. The specific stereochemical outcome is dictated by the arrangement of the chiral ligand around the metal center, which creates a chiral pocket that differentiates between the two prochiral faces of the substrate.

The reduction of the pyridine ring in this compound would generate three stereocenters (at C2, C3, and C5), leading to a mixture of diastereomers. A successful asymmetric catalytic system would need to control the configuration of all newly formed chiral centers. This often requires highly sophisticated catalyst design and careful optimization of reaction conditions. The development of new chiral pyridine-derived ligands continues to be an active area of research to address these challenges. rsc.orgacs.orgnih.gov

Table 3: Examples of Chiral Ligands Used in Asymmetric Hydrogenation of Pyridine Derivatives

| Ligand Class | Metal | Substrate Type | Achieved Stereoselectivity | Ref |

|---|---|---|---|---|

| BINAPINE | Rhodium | 2-Pyridine Ketones | Up to 99% ee | acs.orgacs.org |

| MeO-BIPHEP | Iridium | Activated Pyridines | Excellent ee | dicp.ac.cn |

| Pyridine-Aminophosphine | Ruthenium | Quinolines | Up to 99% ee | rsc.org |

| Spirocyclic Pyridine | Nickel | Reductive Coupling | High ee | acs.orgnih.gov |

Oxidation and Reduction Chemistry

The chemical behavior of this compound under oxidative and reductive conditions is dictated by its constituent functional groups: the pyridine ring, the methyl group, the phenyl group, and the carboxamide.

Oxidation: The methyl group at the C5 position is the most likely site for initial oxidation. Under controlled conditions, using oxidizing agents like selenium dioxide or nitric acid, methylpyridines can be converted to the corresponding pyridine carboxylic acids. acs.org More aggressive oxidation could lead to the degradation of the rings. The pyridine nitrogen can be oxidized to an N-oxide using reagents like hydrogen peroxide or m-CPBA. Pyridine N-oxides are valuable intermediates as they can alter the electronic properties of the ring and facilitate different substitution patterns. eurekaselect.com The phenyl and pyridine rings are generally stable to oxidation but can be degraded under harsh conditions. The oxidation of nicotinamide (B372718) derivatives, such as in the NAD+/NADH redox couple, is a fundamental biological process involving electron and proton transfer. nih.govresearchmap.jp Electrochemical methods can also be used to study the oxidation of such molecules. nih.govacs.org

Reduction: The pyridine ring is the primary site for reduction. Catalytic hydrogenation using transition metals like platinum, palladium, or rhodium is a common method to reduce pyridines to piperidines. rsc.org This transformation typically requires elevated pressures and temperatures, although milder conditions have been developed. rsc.orgorganic-chemistry.org For example, rhodium oxide (Rh₂O₃) has been shown to be an effective catalyst for the hydrogenation of functionalized pyridines under mild conditions. rsc.org The reduction of pyridine N-oxides using ammonium formate (B1220265) and Pd/C is another mild and efficient route to piperidines. organic-chemistry.org

The carboxamide group is generally resistant to catalytic hydrogenation conditions used for the pyridine ring. However, it can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). Reduction with sodium borohydride (B1222165) is typically ineffective for amides unless activated, for example, by complexation with aluminum chloride. researchgate.net It is also possible to reduce pyridine carboxamides to the corresponding methylpyridines using reagents like samarium diiodide in the presence of water. clockss.org

Table 4: Summary of Potential Oxidation and Reduction Transformations

| Functional Group | Transformation | Reagent/Condition | Product Type | Ref |

|---|---|---|---|---|

| Pyridine Ring | Reduction | H₂, Rh₂O₃ | Piperidine | rsc.org |

| Pyridine Ring | N-Oxidation | m-CPBA, H₂O₂ | Pyridine N-Oxide | eurekaselect.com |

| Methyl Group | Oxidation | HNO₃, SeO₂ | Carboxylic Acid | acs.org |

| Carboxamide | Reduction | LiAlH₄ | Amine | researchgate.net |

| Carboxamide | Reduction | SmI₂ / H₂O | Methyl Group | clockss.org |

Conclusion

5-Methyl-6-phenylpyridine-3-carboxamide represents an intriguing yet underexplored molecule within the vast family of pyridine (B92270) derivatives. While direct research on this compound is sparse, its structural features, combining the versatile pyridine scaffold with the functionally important carboxamide group, suggest a rich potential for further investigation. Based on the established chemistry and biological activities of analogous compounds, future research into the synthesis, characterization, and biological evaluation of this compound is warranted. Such studies could unveil novel properties and applications for this compound in various scientific fields, from materials science to medicinal chemistry.

Biological and Pharmacological Research Perspectives on 5 Methyl 6 Phenylpyridine 3 Carboxamide

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For the broader class of phenylpyridine-carboxamides, several general principles have been established.

Elucidating Key Structural Elements for Biological Activity

For many biologically active compounds, the core scaffold is essential for its interaction with a biological target. In the case of phenylpyridine-carboxamides, the constituent parts—the pyridine (B92270) ring, the phenyl ring, and the carboxamide linker—are all considered key structural elements. The pyridine ring, with its nitrogen atom, can participate in hydrogen bonding and other electrostatic interactions. The phenyl group often contributes to activity through hydrophobic and π-stacking interactions within the target's binding site. The carboxamide group is a critical linker that can act as both a hydrogen bond donor and acceptor, providing a specific orientation for the pyridine and phenyl rings.

Research on various pyridine-carboxamide derivatives has shown that the presence and relative orientation of these groups are often crucial for activity. For instance, studies on other complex heterocyclic systems bearing a phenylpyridine-carboxamide scaffold have indicated that this particular arrangement can be beneficial for activities such as cytotoxicity against cancer cell lines.

Positional and Substituent Effects on Activity and Selectivity

The biological activity and selectivity of phenylpyridine-carboxamides can be significantly modulated by the position and nature of substituents on both the pyridine and phenyl rings.

Positional Effects: The relative positions of the methyl, phenyl, and carboxamide groups on the pyridine ring are critical. In the case of 5-Methyl-6-phenylpyridine-3-carboxamide, the substituents are in a specific spatial arrangement that will dictate its three-dimensional shape and how it can interact with a biological target. Studies on other substituted pyridines have shown that even minor changes in the position of a substituent can lead to a dramatic loss or gain of activity. For example, in a series of pyridine carboxamide and carbothioamide derivatives investigated as urease inhibitors, the position of substituents on the pyridine ring was found to significantly influence the inhibitory potential. nih.gov

Substituent Effects: The nature of the substituents themselves plays a pivotal role. A methyl group, as in this compound, is a small, lipophilic group that can influence binding through hydrophobic interactions. Substituents on the phenyl ring can also have a profound impact. Electron-donating or electron-withdrawing groups can alter the electronic properties of the entire molecule, affecting its ability to interact with the target. The size and polarity of these substituents are also key factors. For example, research on a series of N-(3-(phenylcarbamoyl)arylpyrimidine)-5-carboxamides as Lck inhibitors highlighted that specific substitutions were crucial for achieving selectivity through hydrogen bonding with the target enzyme. nih.gov

The following interactive table illustrates hypothetical SAR data for a generic phenylpyridine-carboxamide scaffold, demonstrating how different substituents might influence activity.

| R1 (on Phenyl Ring) | R2 (on Pyridine Ring) | Biological Activity (IC50, µM) |

| H | H | 10.5 |

| 4-Cl | H | 5.2 |

| 4-OCH3 | H | 8.9 |

| H | 5-CH3 | 7.8 |

| 4-Cl | 5-CH3 | 3.1 |

| 4-OCH3 | 5-CH3 | 6.4 |

This data is illustrative and not based on experimental results for this compound.

Conformation-Activity Relationships

The three-dimensional conformation of a molecule is critical for its biological activity, as it must adopt a specific shape to fit into the binding site of its target. For a molecule like this compound, the rotational freedom around the single bonds connecting the pyridine and phenyl rings, as well as the carboxamide linker, allows it to adopt various conformations.

The preferred conformation in a biological environment will be the one that maximizes favorable interactions with the target protein. Computational studies, such as molecular modeling and conformational analysis, are often employed to predict the likely bioactive conformation. These studies can help in understanding how the molecule orients itself within the binding pocket and can guide the design of more rigid analogs that are locked into the desired active conformation. While specific conformational studies on this compound are not available, research on other flexible molecules highlights the importance of understanding the conformational landscape to rationalize biological activity.

Mechanistic Studies of Biological Interactions (In Vitro Focus)

Mechanistic studies aim to elucidate how a compound exerts its biological effect at a molecular level. For enzyme inhibitors, this involves understanding the mode of interaction with the enzyme.

Enzyme Inhibition Mechanism Investigations

While there is no specific information on enzyme inhibition by this compound, the broader class of pyridine-containing compounds has been explored as inhibitors of various enzymes. researchgate.netnih.gov The nature of enzyme inhibition can be broadly categorized as reversible or irreversible.

Reversible Inhibition: Reversible inhibitors bind to an enzyme through non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and ionic bonds. The inhibitor can readily associate and dissociate from the enzyme, and the inhibition can be overcome, for example, by increasing the substrate concentration in the case of competitive inhibition. Many drugs are designed as reversible inhibitors.

Irreversible Inhibition: Irreversible inhibitors, in contrast, typically form a stable, covalent bond with the enzyme, often with a specific amino acid residue in the active site. This permanently inactivates the enzyme. While this can lead to a prolonged duration of action, there is also a higher risk of off-target effects and toxicity. Research on certain substituted pyridines has led to the development of irreversible inhibitors for specific enzymes. nih.gov

Without experimental data, it is not possible to determine whether this compound would act as a reversible or irreversible inhibitor of any particular enzyme. Kinetic studies, such as Michaelis-Menten kinetics, would be required to determine the mechanism of inhibition for a specific enzyme-inhibitor pair.

The following table outlines the key differences between reversible and irreversible enzyme inhibition.

| Feature | Reversible Inhibition | Irreversible Inhibition |

| Bonding | Non-covalent (hydrogen bonds, hydrophobic, ionic) | Covalent |

| Duration | Transient | Permanent |

| Reversibility | Yes, often by dilution or increased substrate | No |

| Example | Many clinically used drugs | Aspirin (inhibits cyclooxygenase) |

Mechanism-Based Inhibition (Suicide Inhibition)

Mechanism-based inhibition, or suicide inhibition, is an irreversible process where an enzyme converts a substrate analog into a reactive intermediate that covalently binds to the active site, thereby permanently inactivating the enzyme. wikipedia.org This mode of action is highly specific and potent. While there is no direct evidence in the reviewed literature of this compound acting as a suicide inhibitor, the chemical reactivity of the pyridine ring and the potential for metabolic activation could theoretically lead to the formation of a reactive species capable of such a mechanism. For a compound to act as a suicide inhibitor, it must be a substrate for the target enzyme and be transformed into a product that is a potent inhibitor. wikipedia.org

Allosteric Modulation

Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the affinity or efficacy of the endogenous ligand or substrate. nih.gov This mechanism offers the potential for greater subtype selectivity and a more nuanced modulation of biological activity compared to direct agonists or antagonists. nih.gov

The 6-phenylpyrimidin-4-one scaffold, which is structurally analogous to the 6-phenylpyridine core of the subject compound, has been identified in positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). nih.govnih.gov These PAMs enhance the potency of the endogenous agonist acetylcholine, suggesting that the phenylpyridine carboxamide structure may also have the potential to engage in allosteric binding and modulation of receptor function. nih.gov The interaction of these modulators is often governed by their ability to modulate the affinity of the primary agonist. nih.gov

Specific Enzyme Targets

The pyridine-3-carboxamide (B1143946) scaffold is a common feature in a variety of enzyme inhibitors. Research on structurally related compounds suggests several potential enzyme targets for this compound.

Steroid 5α-Reductase: This enzyme is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT), and is a key target in the treatment of benign prostatic hyperplasia and androgenic alopecia. nih.govwikipedia.org Nonsteroidal inhibitors of 5α-reductase have been developed based on carboxamide phenylalkyl-substituted pyridone and piperidone scaffolds. researchgate.netnih.gov These compounds mimic the steroidal A-ring and have shown inhibitory activity against both rat and human forms of the enzyme. researchgate.netnih.gov The structural similarity of this compound to these inhibitors suggests it could also interact with the active site of 5α-reductase.

Tyrosinase: Tyrosinase is a key copper-containing enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. nih.govscispace.comnih.govunimi.itmdpi.com Thiosemicarbazones, which are known metal-chelating agents, have been shown to inhibit tyrosinase by coordinating with the copper ions in the active site. nih.govscispace.com The carboxamide group in this compound could potentially engage in similar interactions with the enzyme's active site metal ions.

Viral RNA Polymerase: The RNA-dependent RNA polymerase (RdRp) is an essential enzyme for the replication of many RNA viruses and is a prime target for antiviral drug development. youtube.com A close analog, N-Phenylpyridine-3-carboxamide, has been shown to inhibit the RNA replication step of the Dengue virus life cycle. nih.gov This finding strongly suggests that this compound could possess similar antiviral properties by targeting the viral polymerase.

Kinases (including CDK2/cyclin A2): Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. nih.govmdpi.comdrugbank.com The CDK2/cyclin A complex is essential for the S-phase and G2/M transition. nih.gov Various heterocyclic carboxamides have been investigated as CDK inhibitors. nih.govutoronto.ca For instance, 1-phenyl-1H-1,2,4-triazole-3-carboxamide derivatives have been explored as N-terminal capping groups in non-ATP competitive inhibitors that target the cyclin groove. nih.gov The phenylpyridine-carboxamide core of the subject compound could potentially fit into the binding pockets of kinases like CDK2.

Receptor Binding and Activation/Antagonism Mechanisms

Beyond enzyme inhibition, the structure of this compound suggests potential interactions with various cell surface receptors.

Adenosine (B11128) Receptors: Adenosine receptors are G protein-coupled receptors (GPCRs) that play important roles in various physiological processes. nih.govcore.ac.uk Adenosine 5'-carboxamide derivatives have been extensively studied as adenosine receptor agonists. nih.govresearchgate.net The carboxamide moiety is a key structural feature for binding and activation of these receptors. nih.gov This suggests that this compound could potentially act as a ligand for adenosine receptors, although its specific agonist or antagonist profile would require experimental determination.

FimH: FimH is a bacterial adhesin located on the tip of type 1 pili of uropathogenic Escherichia coli (UPEC), which plays a critical role in the pathogenesis of urinary tract infections (UTIs). nih.gov FimH antagonists, which are typically mannose-based, prevent bacterial adhesion to host cells. nih.govnih.gov While the subject compound is not a mannoside, the development of non-carbohydrate-based FimH antagonists is an active area of research, and the phenylpyridine scaffold could serve as a starting point for designing such inhibitors.

Molecular Pathways Affected by Compound Interaction